2,6-Diaminopurine (DAP), also known as 2,6-Diaminopurine Hydrate in its hydrated form, is a naturally occurring purine base analog of adenine. [] It is found in bacteriophages, where it replaces adenine in their DNA. [] DAP is of significant interest in scientific research due to its unique properties, including its ability to form three hydrogen bonds with thymine (T), enhancing DNA hybridization. [, ] This characteristic makes it a valuable tool in various applications like genotyping, biosensing, and investigating nucleic acid structure and function. [, ]
2,6-Diaminopurine Hydrate falls under the category of nucleobase analogs. It is primarily classified as a purine derivative and is often used as a substrate analogue in various biochemical reactions involving nucleic acids. Its structural similarities to adenine allow it to participate in DNA and RNA synthesis .
The synthesis of 2,6-Diaminopurine Hydrate can be achieved through several methods:
The molecular structure of 2,6-Diaminopurine consists of a fused bicyclic structure typical of purines, with two amino groups attached at the 2 and 6 positions. This configuration allows for enhanced hydrogen bonding capabilities:
2,6-Diaminopurine Hydrate participates in various chemical reactions:
The mechanism of action for 2,6-Diaminopurine involves its incorporation into nucleic acids where it substitutes for adenine:
2,6-Diaminopurine Hydrate has diverse applications across various scientific fields:
The "RNA World" hypothesis necessitates efficient nonenzymatic template-directed polymerization for genetic information transfer. Canonical RNA nucleotides (AUCG) exhibit intrinsic replication bias, favoring G and C incorporation due to their stronger base-pairing (three hydrogen bonds) compared to the A:U pair (two hydrogen bonds). This bias impedes balanced sequence replication. DAP addresses this limitation by forming a three-hydrogen-bond Watson-Crick pair with uracil (DAP:U), analogous to the G:C pair. Thermodynamic analyses confirm DAP:U pairs confer a net stabilization of ΔΔG°37 = –0.29 kcal/mol per base pair relative to A:U, enhancing duplex melting temperatures [4].
Crucially, DAP’s 5′–5′ imidazolium-bridged dinucleotides (DD) exhibit 20-fold higher template affinity than adenine equivalents (AA) during nonenzymatic primer extension. Kinetic studies reveal a Michaelis constant (Km) of 0.033 mM for DD versus 0.64 mM for AA when binding –UU– templates, while maximal reaction rates (kobsmax) remain comparable (20 h–1 vs. 27 h–1). This enhanced affinity accelerates +1 primer extension rates under prebiotically plausible conditions [4].
Table 1: Kinetic Parameters for Bridged Dinucleotide Binding and Primer Extension
Dinucleotide | Km (mM) | kobsmax (h–1) | Relative Template Affinity |
---|---|---|---|
D*D | 0.033 | 20 | 20× higher vs. A*A |
A*A | 0.64 | 27 | Baseline |
Deep sequencing of primer extension products within the DUCG system (replacing A with DAP) demonstrates superior fidelity and uniformity relative to AUCG:
These properties position DAP as a chemically plausible nucleotide for overcoming replication bottlenecks in the RNA World.
Prebiotic Earth’s anoxic atmosphere permitted intense UV-B/C radiation (200–290 nm), facilitating nucleoside synthesis but inducing catastrophic DNA/RNA photolesions. Cyclobutane pyrimidine dimers (CPDs)—particularly thymine-thymine (T=T) or uracil-uracil linkages—dominate photodamage, distorting helicity and blocking replication. Modern photolyase enzymes repair CPDs via photoinduced electron transfer (PET), but their complexity implies later evolutionary origins. DAP functions as an intrinsic prebiotic photolyase due to its exceptional electron-donating capacity.
Computational and experimental evidence confirms DAP’s ionization energy is >1.8 eV lower than adenine’s, enabling PET to CPDs at biologically relevant wavelengths (280 nm). In trinucleotide models (e.g., DT=T), irradiation generates a charge-separated state D•+-T=T•– that splits the dimer via C–C bond cleavage. This mechanism achieves 85–92% CPD repair yields—dramatically higher than the <25% yield in canonical sequences like GATT [2] [3] [5].
Table 2: Photorepair Efficiency in Trinucleotide Models Under UV Irradiation
Trinucleotide | CPD Repair Yield (%) | Quantum Yield (Φ) | Key Repair Mechanism |
---|---|---|---|
DT=T | 85–92 | 0.14 | PET from DAP to T=T dimer |
T=TD | 85–92 | 0.13 | PET from DAP to T=T dimer |
AT=T | 4.9–6.1 | 0.01 | Weak PET from adenine |
T=TA | 4.9–6.1 | 0.01 | Weak PET from adenine |
Furthermore, DAP-containing oligonucleotides resist de novo photodamage. Under continuous UV-B exposure, canonical trimers (ATT) form CPDs in 72–76% yields, whereas DAP analogs (DTT) plateau at <13% CPD formation. This photostability arises from DAP’s capacity to dissipate UV energy via PET-mediated repair before dimerization occurs [3].
DAP’s prebiotic relevance extends to its plausible abiotic synthesis. The DAP nucleoside forms via:
Critically, DAP deoxynucleosides coexist with adenine deoxynucleosides under simulated prebiotic conditions (e.g., formamide/ammonia mixtures heated to 100°C), suggesting cooperative chemical evolution [3]. Subsequent phosphorylation—essential for oligonucleotide assembly—proceeds efficiently using diamidophosphate (DAP) and 2-aminoimidazole (2AI). DAP nucleotides form 5′–5′ imidazolium-bridged dinucleotides (e.g., D*D), which serve as activated substrates for nonenzymatic template copying [4].
Table 3: Prebiotic Synthesis Pathways for DAP Nucleosides and Phosphorylation
Precursor | Conditions | Product | Yield | Significance |
---|---|---|---|---|
2-Thiouridine + DAP | Thermal annealing | DAP deoxyriboside | ~2% | Transglycosylation route |
Ribose-1′,2′-cyclic phosphate + DAP | Aqueous solution, mild heating | DAP ribonucleoside-2′-phosphate | Moderate | Direct nucleotide formation |
DAP nucleoside + Diamidophosphate + 2AI | Wet-dry cycling | 5′-phosphorylated DAP | High | Oligomer-compatible activation |
These pathways establish DAP as a chemically accessible component of primordial genetic systems, operating alongside—rather than displacing—canonical nucleobases.
Concluding Perspectives
2,6-Diaminopurine hydrate emerges as a multifunctional agent in prebiotic chemistry: Its triple-H-bond pairing with uracil rectifies nonenzymatic replication biases; its low ionization energy enables photochemical DNA repair rivaling enzymatic efficiency; and its abiotic accessibility via robust reactions supports prebiotic availability. While adenine ultimately dominated biological systems—potentially due to metabolic simplicity—DAP’s superior photostability and replication fidelity suggest it played a critical, transient role in stabilizing early genetic polymers against UV degradation and replication errors. Future research should explore DAP’s compatibility with wet-dry cycling scenarios and its potential in synthetic biology for UV-resistant DNA architectures.
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